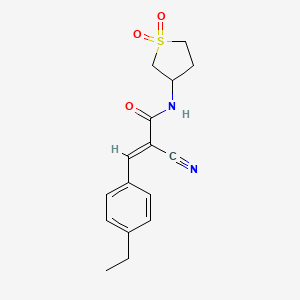
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide, also known as Acriflavine, is a fluorescent dye that has been used in various scientific research applications. It is a synthetic compound that was first synthesized in the early 1900s and has been used in different fields, including microbiology, biochemistry, and pharmacology.
作用机制
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide is a DNA intercalating agent that binds to the DNA helix and disrupts the normal base pairing. This results in the inhibition of DNA replication and transcription, leading to the death of the bacterial cell. This compound also inhibits the activity of enzymes involved in the metabolism of nucleic acids, further contributing to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to have antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative species. It has also been shown to have antiviral activity against some viruses, including herpes simplex virus. This compound has been reported to have mutagenic and carcinogenic properties, although its genotoxicity is relatively low compared to other mutagenic compounds.
实验室实验的优点和局限性
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide is a relatively cheap and easy to obtain compound, making it a useful tool for scientific research. It is also highly fluorescent, allowing for easy visualization of stained specimens. However, this compound has some limitations in its use, including its toxicity to mammalian cells and its potential mutagenic and carcinogenic effects.
List of
未来方向
1. Development of new (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide derivatives with improved antimicrobial activity and reduced toxicity.
2. Study of the mechanisms of this compound-induced DNA damage and repair.
3. Evaluation of the potential use of this compound as an antitumor agent.
4. Investigation of the role of this compound in modulating the immune response.
5. Development of new methods for the delivery of this compound to specific target cells or tissues.
6. Study of the interaction of this compound with other biomolecules, such as proteins and lipids.
7. Investigation of the potential use of this compound in the treatment of viral infections.
8. Development of new methods for the detection and quantification of this compound in biological samples.
9. Evaluation of the potential use of this compound as a diagnostic tool for the detection of bacterial and viral infections.
10. Investigation of the potential use of this compound in the treatment of antibiotic-resistant bacterial infections.
合成方法
The synthesis of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide involves the reaction of 3,6-diaminoacridine with ethyl cyanoacetate to form the intermediate compound, which is then reacted with ethyl 4-bromocinnamate to produce the final product. The yield of the synthesis process is around 50-60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide has been used in various scientific research applications, including as a DNA intercalating agent, an antiseptic, and an inhibitor of bacterial growth. It has also been used as a fluorescent dye to stain different biological specimens, including bacteria, fungi, and cells. This compound has been used in the study of DNA repair mechanisms, gene expression, and the regulation of cell growth.
属性
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-12-3-5-13(6-4-12)9-14(10-17)16(19)18-15-7-8-22(20,21)11-15/h3-6,9,15H,2,7-8,11H2,1H3,(H,18,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBPIEURJQVDLW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

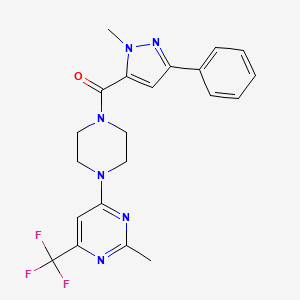
![7-Methylidene-4-azaspiro[2.5]octane](/img/structure/B2479875.png)
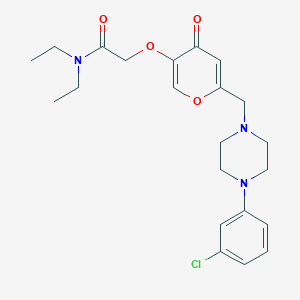
![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)
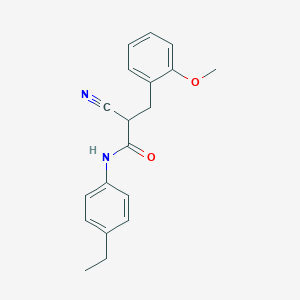
![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)
![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)

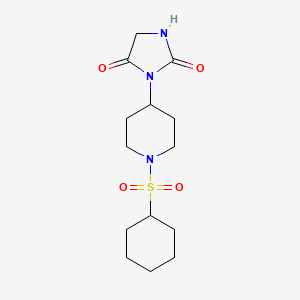
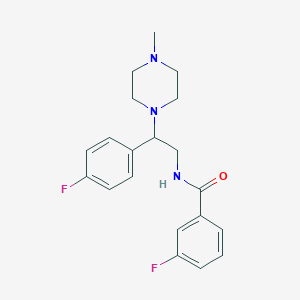
![3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2479889.png)

![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)